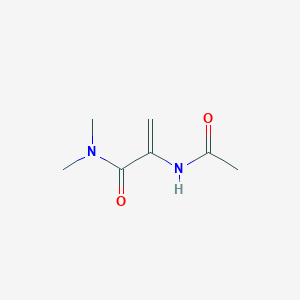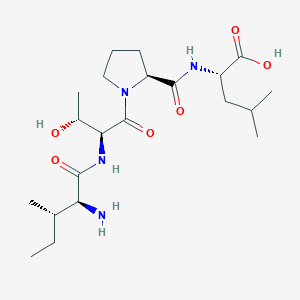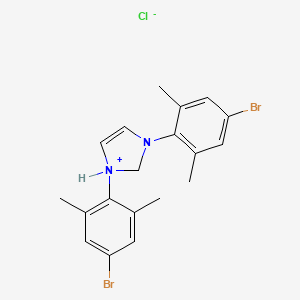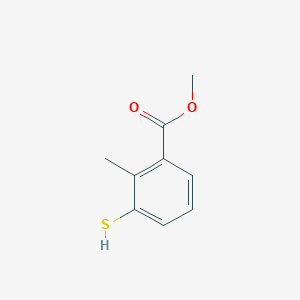
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine is a synthetic peptide composed of eleven glycine residues This compound is a polypeptide, which is a type of polymer made up of amino acids linked by peptide bonds Glycine, the simplest amino acid, has a single hydrogen atom as its side chain, making it unique among amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first glycine residue: The initial glycine is attached to a resin through its carboxyl group.
Deprotection: The amino group of the attached glycine is deprotected to allow for the addition of the next glycine residue.
Coupling: The next glycine residue is coupled to the deprotected amino group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired length of the peptide is achieved.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and yield of the final product.
化学反応の分析
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the peptide bonds, leading to the formation of diketopiperazines.
Reduction: Reduction of peptide bonds is less common but can be achieved using strong reducing agents.
Substitution: The hydrogen atoms in the glycine residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketopiperazines.
Reduction: Reduced peptides with altered properties.
Substitution: Peptides with modified side chains.
科学的研究の応用
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing peptide-based therapeutics.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine depends on its interaction with biological molecules. As a peptide, it can interact with enzymes, receptors, and other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycylglycylglycine: A tripeptide composed of three glycine residues.
Glycylglycylglycylglycine: A tetrapeptide composed of four glycine residues.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine is unique due to its length and repetitive glycine sequence. This structure imparts distinct properties, such as increased flexibility and potential for forming secondary structures like helices and sheets. These properties make it valuable for studying peptide behavior and developing novel biomaterials.
特性
CAS番号 |
412913-83-8 |
|---|---|
分子式 |
C22H35N11O12 |
分子量 |
645.6 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H35N11O12/c23-1-12(34)24-2-13(35)25-3-14(36)26-4-15(37)27-5-16(38)28-6-17(39)29-7-18(40)30-8-19(41)31-9-20(42)32-10-21(43)33-11-22(44)45/h1-11,23H2,(H,24,34)(H,25,35)(H,26,36)(H,27,37)(H,28,38)(H,29,39)(H,30,40)(H,31,41)(H,32,42)(H,33,43)(H,44,45) |
InChIキー |
MGWADEHIBQSRJF-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)

![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)

![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)

